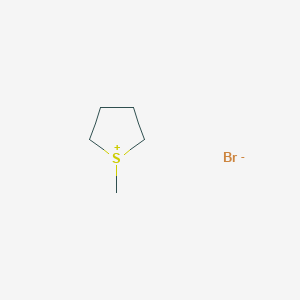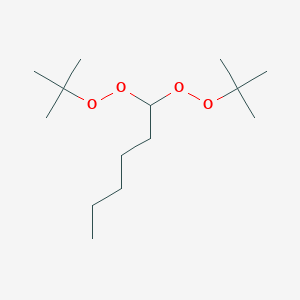
1,1-Bis(tert-butylperoxy)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(tert-butylperoxy)hexane is an organic peroxide compound characterized by the presence of two tert-butylperoxy groups attached to a hexane backbone. This compound is known for its thermal instability and is widely used as an initiator in polymerization reactions due to its ability to generate free radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Bis(tert-butylperoxy)hexane can be synthesized through the reaction of hexane with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction typically involves the formation of a peroxide bond between the tert-butyl groups and the hexane backbone. The reaction conditions often include low temperatures to prevent decomposition and ensure the stability of the peroxide groups.
Industrial Production Methods: In industrial settings, this compound is produced by mixing hexane with tert-butyl hydroperoxide in large reactors. The reaction is carefully controlled to maintain the desired temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for use as an initiator in polymerization processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis(tert-butylperoxy)hexane primarily undergoes decomposition reactions due to its peroxide groups. These reactions can be initiated by heat, light, or the presence of certain catalysts. The decomposition of this compound results in the formation of free radicals, which can further participate in various chemical reactions.
Common Reagents and Conditions: The decomposition of this compound is often carried out under controlled heating conditions. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition and prevent runaway reactions. The presence of metal ions or acids can also influence the decomposition process and the formation of free radicals.
Major Products Formed: The major products formed from the decomposition of this compound include tert-butyl alcohol, acetone, and various hydrocarbons. These products are formed through the cleavage of the peroxide bonds and subsequent rearrangement of the resulting radicals.
Applications De Recherche Scientifique
1,1-Bis(tert-butylperoxy)hexane has a wide range of applications in scientific research and industry. In chemistry, it is used as an initiator for polymerization reactions, particularly in the production of polyethylene and polystyrene. Its ability to generate free radicals makes it valuable in the synthesis of high-molecular-weight polymers.
In biology and medicine, this compound is used in the study of oxidative stress and its effects on biological systems. The compound’s ability to generate free radicals allows researchers to investigate the mechanisms of oxidative damage and develop potential therapeutic interventions.
In the industrial sector, this compound is used as a cross-linking agent in the production of rubber and other elastomers. Its thermal instability and ability to initiate polymerization reactions make it a valuable component in the manufacturing of various polymer-based materials.
Mécanisme D'action
The mechanism of action of 1,1-Bis(tert-butylperoxy)hexane involves the generation of free radicals through the cleavage of its peroxide bonds. These free radicals can initiate polymerization reactions by attacking unsaturated bonds in monomers, leading to the formation of polymer chains. The compound’s ability to generate free radicals also makes it useful in the study of oxidative stress and its effects on biological systems.
Comparaison Avec Des Composés Similaires
- 1,1-Bis(tert-butylperoxy)cyclohexane
- 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Compared to these similar compounds, 1,1-Bis(tert-butylperoxy)hexane is unique in its specific structure and the types of reactions it can initiate. Its hexane backbone provides different steric and electronic properties, which can influence its reactivity and the types of polymers it can produce.
Propriétés
Numéro CAS |
93121-09-6 |
|---|---|
Formule moléculaire |
C14H30O4 |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
1,1-bis(tert-butylperoxy)hexane |
InChI |
InChI=1S/C14H30O4/c1-8-9-10-11-12(15-17-13(2,3)4)16-18-14(5,6)7/h12H,8-11H2,1-7H3 |
Clé InChI |
UJNVTDGCOKFBKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(OOC(C)(C)C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
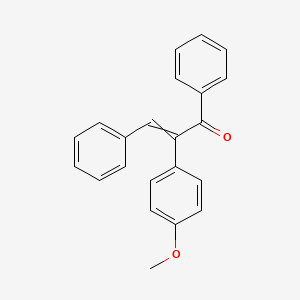
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
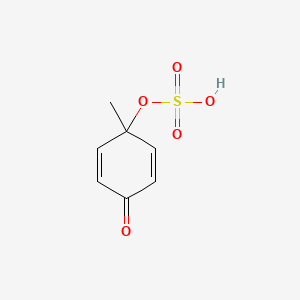
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
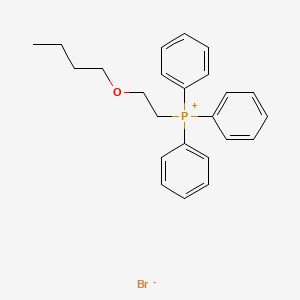

![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
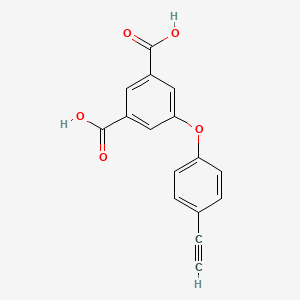
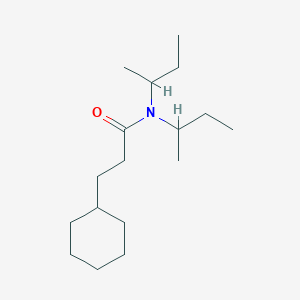
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
